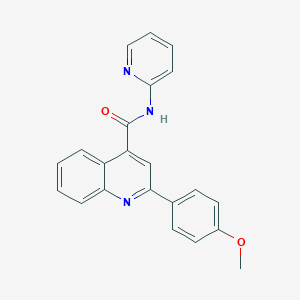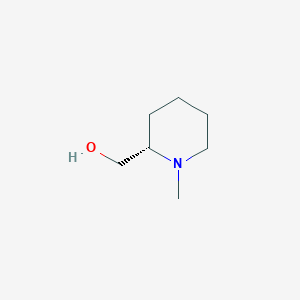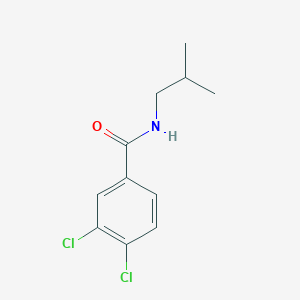![molecular formula C14H10Cl3NO B186099 3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide CAS No. 65608-84-6](/img/structure/B186099.png)
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of benzamides and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of DCM involves the inhibition of PARP and HDAC enzymes. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemische Und Physiologische Effekte
DCM has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic properties, which may have therapeutic potential in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCM in lab experiments is its ability to inhibit specific enzymes, which allows for the study of their role in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DCM in scientific research. One area of focus is the development of more potent and selective inhibitors of PARP and HDAC enzymes. Another area of focus is the study of the role of DCM in other diseases such as cardiovascular disease and diabetes. Additionally, the development of new synthetic methods for DCM may lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, DCM is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit specific enzymes has led to its use in the study of various cellular processes and its potential therapeutic applications in various diseases. While there are advantages and limitations to its use in lab experiments, the future directions for research in this area are promising.
Synthesemethoden
The synthesis of DCM involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-chlorobenzyl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
DCM has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). These enzymes play important roles in various cellular processes such as DNA repair, gene expression, and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation.
Eigenschaften
CAS-Nummer |
65608-84-6 |
|---|---|
Produktname |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
Molekularformel |
C14H10Cl3NO |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
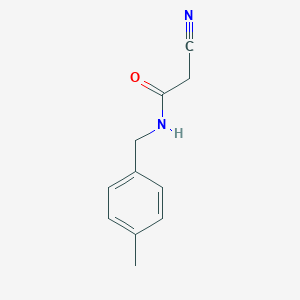
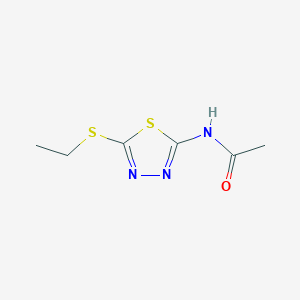
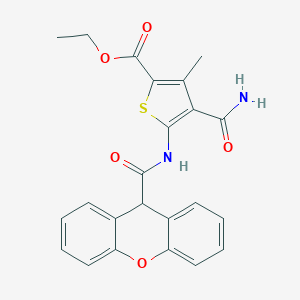
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
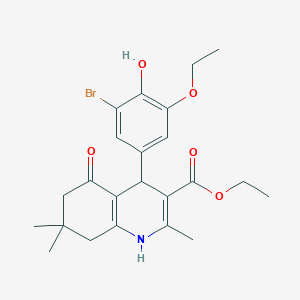
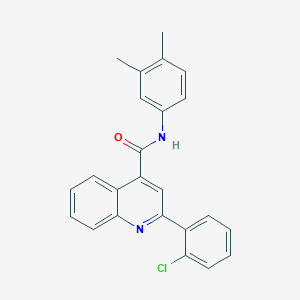
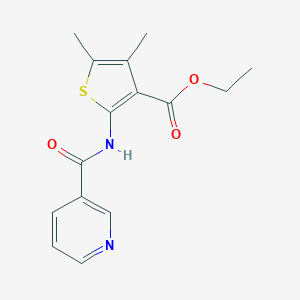
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
